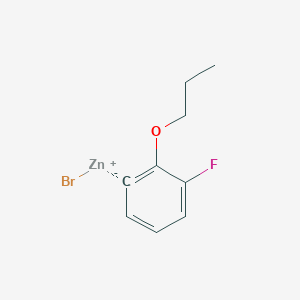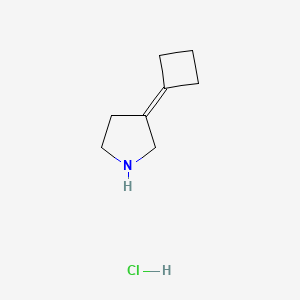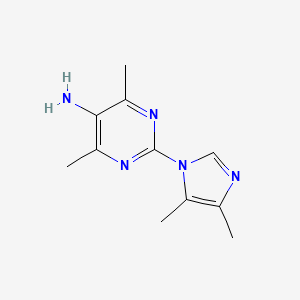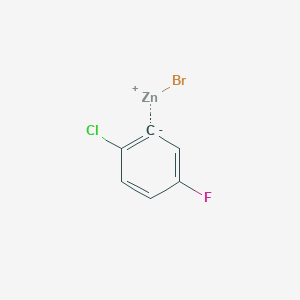
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with two methoxy groups at the 2 and 5 positions, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 2,5-dimethoxybenzene is first iodinated to form 2,5-dimethoxyiodobenzene. This intermediate is then coupled with trimethylsilylacetylene in the presence of the palladium catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield the corresponding phenylethynyl derivatives with reduced functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced phenylethynyl derivatives.
Substitution: Products include phenylethynyl derivatives with various substituents replacing the trimethylsilyl group.
Scientific Research Applications
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,5-Dimethoxyphenyl)ethyne: Similar structure but with different substituents.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the phenylethynyl moiety.
Uniqueness
(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H18O2Si |
|---|---|
Molecular Weight |
234.37 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-6-7-13(15-2)11(10-12)8-9-16(3,4)5/h6-7,10H,1-5H3 |
InChI Key |
CKTZFUKDXSAUFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)

![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)


![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)




